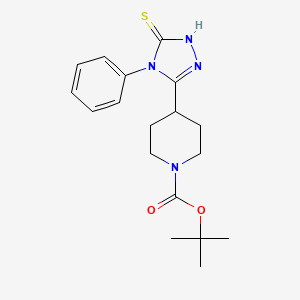![molecular formula C11H15NO4 B1396312 5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1427460-46-5](/img/structure/B1396312.png)
5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an acetyloxy group, which is an ester functional group derived from acetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Acetylation: The acetyloxy group is introduced by reacting the hydroxymethyl group with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the acetyloxy group, converting it back to the hydroxymethyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyloxy group can be hydrolyzed to release acetic acid, which may contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-4-ethyl-1H-pyrrole-2-carboxylic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
5-(Hydroxymethyl)-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid: Contains a hydroxymethyl group instead of an acetyloxy group, affecting its solubility and reactivity.
Uniqueness
The presence of the acetyloxy group in 5-[(Acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid makes it unique, as it can undergo specific reactions that other similar compounds cannot
Eigenschaften
IUPAC Name |
5-(acetyloxymethyl)-4-ethyl-3-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-4-8-6(2)10(11(14)15)12-9(8)5-16-7(3)13/h12H,4-5H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLXUULZPYZLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


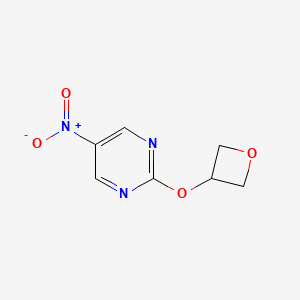
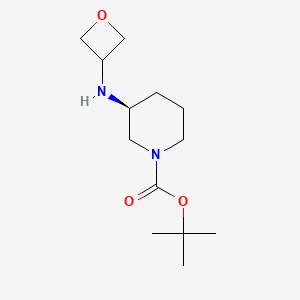

![3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride](/img/structure/B1396234.png)
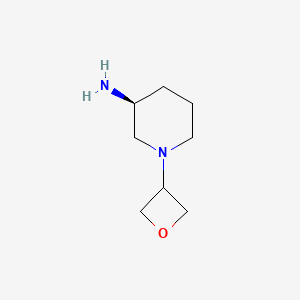
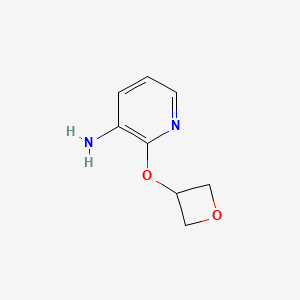
![[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester](/img/structure/B1396239.png)
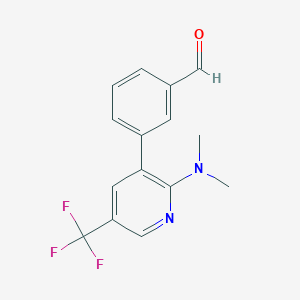
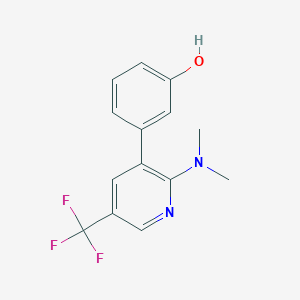
![N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396245.png)
![N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396246.png)
![2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396249.png)
![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B1396250.png)
